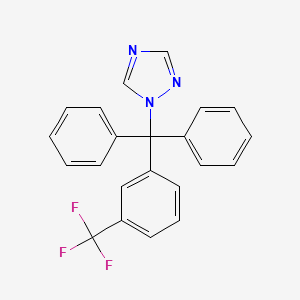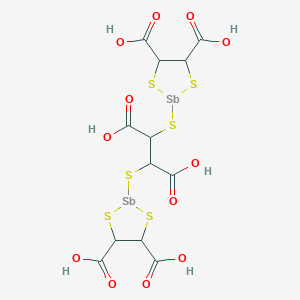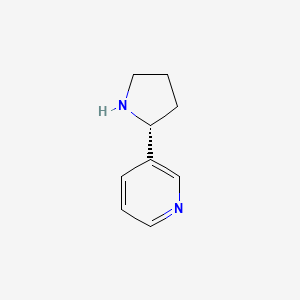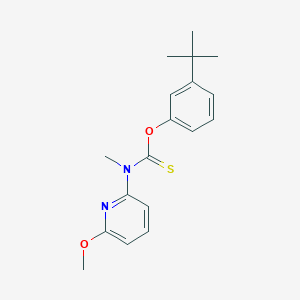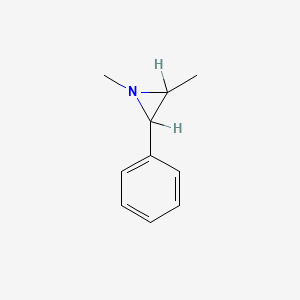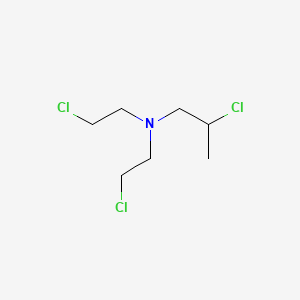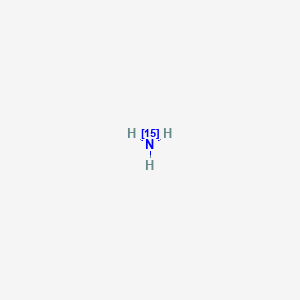
N,N-Dimethyl-2-bromophenylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-bromophenylethylamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the second position, and the ethylamine moiety is dimethylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-bromophenylethylamine can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylphenylethylamine. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom, yielding N,N-dimethylphenylethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: N-oxides are common products of oxidation reactions.
Reduction Products: The primary product is N,N-dimethylphenylethylamine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-bromophenylethylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drugs targeting neurological pathways.
Biological Studies: It is used in studies investigating the interaction of brominated phenylethylamines with biological receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-bromophenylethylamine involves its interaction with biological receptors, particularly those in the central nervous system. The bromine atom and the dimethylated ethylamine moiety contribute to its binding affinity and selectivity for certain receptors. The compound can modulate neurotransmitter release and uptake, influencing neurological pathways .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylphenylethylamine: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
2-Bromophenylethylamine: Similar structure but lacks the dimethylation on the ethylamine moiety, affecting its pharmacological properties.
Uniqueness: N,N-Dimethyl-2-bromophenylethylamine is unique due to the combined presence of the bromine atom and the dimethylated ethylamine group. This dual modification enhances its chemical versatility and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
7438-76-8 |
|---|---|
Molekularformel |
C10H14BrN |
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
2-bromo-N,N-dimethyl-2-phenylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
FAYDKYWSKJYIRG-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CC=CC=C1Br |
Kanonische SMILES |
CN(C)CC(C1=CC=CC=C1)Br |
Verwandte CAS-Nummern |
1199-19-5 (hydrobromide) |
Synonyme |
N,N-dimethyl-2-bromophenylethylamine N,N-dimethyl-2-bromophenylethylamine hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper discusses using descriptor-topological models to predict the activity of substituted phenylethylamines. How might this approach be applied to N,N-Dimethyl-2-bromophenylethylamine and what insights could it offer?
A1: Descriptor-topological models combine information about a molecule's structure (topology) with calculated descriptors representing its physicochemical properties []. In the context of this compound, this approach would involve:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



